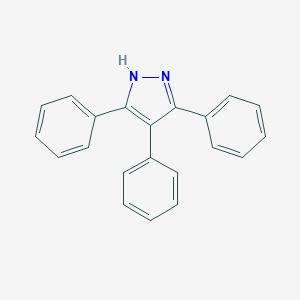

3,4,5-Triphenylpyrazole

Beschreibung

Eigenschaften

IUPAC Name |

3,4,5-triphenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)22-23-21(19)18-14-8-3-9-15-18/h1-15H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFYHLQTAPLJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297665 | |

| Record name | 3,4,5-Triphenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18076-30-7 | |

| Record name | 3,4,5-Triphenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18076-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 117229 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018076307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC117229 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Triphenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Design and Mechanistic Pathway

The most direct method for synthesizing 3,4,5-triphenylpyrazole involves the reaction of 1,2-diphenylacrylonitrile with benzaldehyde p-toluenesulfonylhydrazone in dimethylformamide (DMF) under basic conditions. This one-pot, two-component reaction proceeds via a nucleophilic addition-cyclization sequence. The acrylonitrile’s α,β-unsaturated system undergoes conjugate addition with the hydrazone’s nucleophilic nitrogen, followed by intramolecular cyclization to form the pyrazole core. Potassium carbonate acts as both a base and a mild desiccant, facilitating the elimination of water during aromatization.

The regioselectivity of phenyl group incorporation at the 3, 4, and 5 positions is dictated by the electronic properties of the acrylonitrile and the steric bulk of the hydrazone. The 4-phenyl group originates from the acrylonitrile’s β-carbon, while the 3- and 5-phenyl groups derive from the hydrazone’s aryl substituents.

Optimized Synthetic Procedure

Reagents :

-

1,2-Diphenylacrylonitrile (1.0 equiv)

-

Benzaldehyde p-toluenesulfonylhydrazone (2.0 equiv)

-

Potassium carbonate (2.0 equiv)

-

DMF (solvent)

Procedure :

-

Combine reagents in DMF and stir at 95–105°C for 12–18 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Purify the crude product via thin-layer chromatography (TLC) to isolate this compound.

Key Observations :

-

Reaction temperatures below 95°C result in incomplete cyclization.

-

Excess hydrazone (2.0 equiv) ensures high conversion rates, minimizing side products.

Modular Synthesis via Aryl Hydrazones and Carbonyl Compounds

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent critically influences yield and regioselectivity:

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| I₂/DMSO/HCl | EtOH | 80 | 83 | |

| H₂SO₄/DMSO | EtOH | 70 | 78 | |

| K₂CO₃ (no catalyst) | DMF | 100 | N/A |

-

Iodine Catalysis : Enhances electrophilic aromatic substitution, favoring 3,5-substitution.

-

Acidic Conditions : Protonate carbonyl intermediates, accelerating cyclization.

-

DMF Polarity : Stabilizes charged intermediates in the patent method, enabling 4-phenyl incorporation.

Challenges in Regiocontrol and Functional Group Tolerance

Competing Reaction Pathways

A major challenge in synthesizing this compound is suppressing the formation of 3,5-diarylpyrazole byproducts. In the patent method, the use of 1,2-diphenylacrylonitrile inherently directs substitution to the 4-position, whereas reactions with monosubstituted ketones (e.g., 2-bromoacetophenone) favor 3,5-products. Steric hindrance from the acrylonitrile’s β-phenyl group likely prevents undesired tautomerization or rearrangement.

Analyse Chemischer Reaktionen

Reactivity and Mechanisms

The reactivity of 3,4,5-triphenylpyrazole is influenced by its electronic structure and the presence of substituents. Key reactions include:

-

Condensation Reactions : The compound can undergo condensation reactions to form more complex heterocycles. For instance, it reacts with various aldehydes and ketones to yield substituted pyrazoles.

-

Electrophilic Substitution : The phenyl groups can participate in electrophilic aromatic substitution reactions due to their electron-rich nature. This allows for further functionalization at various positions on the phenyl rings.

-

Tautomerism : Pyrazoles exhibit tautomeric behavior, which can affect their reactivity. The presence of electron-donating or withdrawing groups influences which tautomer is favored .

Example Reactions

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Condensation | Benzaldehyde + Hydrazine | Pyrazole derivatives | Ethanol, reflux |

| Electrophilic Substitution | This compound + Bromine | Brominated triphenylpyrazole | Room temperature |

| Tautomerization | This compound | Tautomers (C3 vs C5) | Solvent-dependent |

Pharmacological Activities

Research indicates that pyrazole derivatives possess significant pharmacological activities. The presence of multiple phenyl groups in this compound enhances its interaction with biological targets. Studies have shown that derivatives exhibit activities such as:

-

Anti-inflammatory : Some derivatives have been evaluated for their anti-inflammatory properties.

-

Antimicrobial : Various studies suggest that pyrazole derivatives can inhibit microbial growth.

These biological activities are linked to their ability to interact with enzymes and receptors within biological systems .

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

3,4,5-Triphenylpyrazole derivatives have been extensively studied for their biological activities:

- Antiplatelet Activity : One significant study identified a derivative, 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, as a potent inhibitor of ADP-induced human platelet aggregation with an IC50 of 0.4 µM. This compound was shown to increase intraplatelet cAMP levels and stimulate adenylate cyclase activity, indicating its potential as a therapeutic agent for cardiovascular diseases .

- Anti-inflammatory Properties : The pyrazole scaffold is common in various anti-inflammatory drugs. The presence of the triphenyl group enhances the anti-inflammatory effects of these compounds by modulating cytokine release and inhibiting inflammatory pathways .

- Anticancer Potential : Research has indicated that some pyrazole derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Agricultural Applications

In agriculture, pyrazole compounds are being investigated for their potential as herbicides and fungicides. The unique structure of this compound allows it to interact with specific biological targets in pests and pathogens:

- Pesticidal Activity : Studies have shown that certain derivatives can effectively inhibit the growth of fungi and bacteria responsible for crop diseases. The triphenyl moiety contributes to the lipophilicity and biological activity against various plant pathogens .

Case Studies

Several studies highlight the diverse applications of this compound:

- Platelet Aggregation Inhibition : In a study published in Journal of Medicinal Chemistry, researchers synthesized various phenylated pyrazoloalkanoic acid derivatives and evaluated their efficacy in inhibiting platelet aggregation. The findings demonstrated that structural modifications significantly influenced potency and selectivity towards platelet receptors .

- Anti-inflammatory Drug Development : A comprehensive review discussed the synthesis and pharmacological evaluation of pyrazole derivatives showing anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The review emphasized the importance of structural variations in enhancing therapeutic efficacy .

- Agricultural Efficacy : A study focused on the development of new fungicides based on pyrazole derivatives illustrated their effectiveness against resistant strains of plant pathogens. The research provided insights into optimizing chemical structures for improved biological activity .

Wirkmechanismus

Phenylethylmalonamide exerts its effects by interacting with voltage-gated sodium channels, inhibiting high-frequency repetitive firing of action potentials. This mechanism is similar to that of its parent compound, primidone, and its other metabolite, phenobarbital . The compound does not directly interact with GABA-A receptors or chloride channels but alters transmembrane sodium and calcium channel transport, reducing the frequency of nerve firing .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Positional isomerism : The 1,3,5-triphenylpyrazole isomer () is synthesized via cyclocondensation, whereas 3,4,5-triphenylpyrazole requires benzoin-derived precursors .

- Hybrid derivatives : Triazole-pyrazole hybrids () introduce additional heterocyclic rings, enhancing biological target interactions.

Electronic and Reactivity Properties

Table 2: Electronic Properties and Reactivity Descriptors

Key Observations :

Key Observations :

Biologische Aktivität

3,4,5-Triphenylpyrazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including structure-activity relationships, anticancer properties, and other pharmacological effects.

Structure-Activity Relationships (SAR)

The biological activity of this compound and its derivatives can be understood through structure-activity relationships. Research indicates that modifications to the pyrazole core can significantly influence its potency against various biological targets. For instance, a study identified 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid as a potent inhibitor of ADP-induced human platelet aggregation with an IC50 value of 0.4 µM . This compound was shown to enhance intraplatelet cAMP levels and stimulate platelet membrane-bound adenylate cyclase in a concentration-dependent manner .

Anticancer Activity

This compound derivatives have demonstrated promising anticancer activities across various cancer types. A comprehensive review highlighted that many pyrazole derivatives exhibit anticancer effects through interactions with multiple cellular targets. Notably, compounds derived from this scaffold have shown efficacy against cancers of the lung, brain, colon, kidney, prostate, pancreas, and blood .

Case Studies and Research Findings

- Inhibition of Cancer Cell Proliferation :

- Mechanisms of Action :

Pharmacological Properties

Beyond anticancer properties, this compound has been evaluated for various pharmacological activities:

- Anti-inflammatory Effects : Some derivatives have shown potential as anti-inflammatory agents by inhibiting key inflammatory pathways.

- Antimicrobial Activity : Studies have indicated that certain pyrazole derivatives possess antimicrobial properties against various pathogens .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound derivatives:

| Compound | Biological Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid | Platelet aggregation inhibition | 0.4 | Platelet PGI2 receptor |

| P14 | Tyrosinase inhibition | 16 | Melanoma |

| Compound from Zheng et al. | Apoptosis induction in A549 cells | 0.28 | Lung cancer |

| Compound from Wei et al. | Growth inhibition in A549 cells | 26 | Lung cancer |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3,4,5-Triphenylpyrazole, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions using precursors like diethyl oxalate and substituted ketones. For example, hydrazine hydrate is employed to form the pyrazole core, followed by aryl group incorporation via Suzuki coupling or Friedel-Crafts alkylation. Reaction optimization (e.g., temperature, solvent, catalyst) is critical: using sodium hydride in toluene at reflux (80–100°C) improves yield, while phosphorus oxychloride facilitates carboxylate activation for subsequent derivatization . Purification via silica gel chromatography or HPLC ensures >95% purity, as validated by NMR and elemental analysis .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Resolves phenyl substituent positions and confirms regioselectivity (e.g., integration ratios for aromatic protons) .

- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-H bending in pyrazole ring) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

- X-ray crystallography (if available): Provides definitive structural confirmation by comparing computational DFT-optimized geometries with experimental data .

Advanced Research Questions

Q. How can computational methods like DFT assist in predicting the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the cam-B3LYP/6-311++G(d,p) level calculates electronic properties:

- HOMO-LUMO gaps (~4.5 eV) predict charge transfer interactions and nucleophilic/electrophilic sites .

- Molecular Electrostatic Potential (MEP) maps highlight electron-rich phenyl groups as potential sites for electrophilic substitution .

- Nonlinear optical (NLO) properties (e.g., hyperpolarizability) suggest applications in materials science . Validate computational results with experimental UV-Vis and NMR spectra to refine predictive models .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives like this compound?

- Methodological Answer :

- Dose-response assays : Re-evaluate IC50 values under standardized conditions (e.g., pH, temperature) to rule out experimental variability .

- Molecular docking : Compare binding affinities of this compound with structurally similar compounds (e.g., triazolo-pyrazoles) against targets like 14α-demethylase (PDB: 3LD6). Discrepancies may arise from steric hindrance due to bulky phenyl groups .

- Meta-analysis : Cross-reference in vitro and in vivo data from multiple studies to identify trends (e.g., logP vs. membrane permeability) .

Q. How can molecular docking studies predict the biological targets of this compound?

- Methodological Answer :

- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450s) due to the compound’s lipophilic phenyl groups .

- Docking workflow : Use AutoDock Vina to simulate ligand-receptor interactions. Key parameters include:

- Grid box size : 25 ų centered on the catalytic site.

- Scoring function : Analyze ΔG values (< -8 kcal/mol indicates strong binding) .

- Validation : Compare docking poses with co-crystallized ligands (e.g., fluconazole in 3LD6) to assess predictive accuracy .

Q. What are the challenges in optimizing reaction yield during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Challenge 1 : Low regioselectivity in pyrazole ring formation.

- Solution : Use directing groups (e.g., methoxy substituents) or transition-metal catalysts (e.g., Pd/C) to favor 1,3,5-substitution .

- Challenge 2 : Byproduct formation during cyclization.

- Solution : Optimize stoichiometry (e.g., 1:1.2 ratio of hydrazine to ketone) and employ stepwise purification (e.g., liquid-liquid extraction before chromatography) .

- Challenge 3 : Scale-up inefficiencies.

- Solution : Replace batch reactors with flow chemistry setups to enhance heat/mass transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.